2,3,5-Trifluoro-4-nitrobenzoic acid

Catalog No.
S3611924
CAS No.
1806336-88-8
M.F
C7H2F3NO4
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluoro-4-nitrobenzoic acid

CAS Number

1806336-88-8

Product Name

2,3,5-Trifluoro-4-nitrobenzoic acid

IUPAC Name

2,3,5-trifluoro-4-nitrobenzoic acid

Molecular Formula

C7H2F3NO4

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)5(10)6(3)11(14)15/h1H,(H,12,13)

InChI Key

DQBSWNZYHPWTQF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)F)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)F)C(=O)O

2,3,5-Trifluoro-4-nitrobenzoic acid is a synthetic organic compound characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid framework. Its chemical formula is C₇H₂F₃NO₄, and it features a distinctive structure that contributes to its unique properties and reactivity. The trifluoromethyl groups enhance its lipophilicity and alter its electronic characteristics, making it a valuable compound in various chemical applications.

  • Nitration: 2,3,5-Trifluoro-4-nitrobenzoic acid can participate in electrophilic aromatic substitution reactions, where further nitration can occur under vigorous conditions, potentially leading to dinitro derivatives .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including pharmaceuticals and agrochemicals.
  • Reduction: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, altering the compound's reactivity and biological activity .

Research indicates that 2,3,5-Trifluoro-4-nitrobenzoic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial activities, although specific data on this compound is limited.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features that allow it to interact with active sites .

The synthesis of 2,3,5-Trifluoro-4-nitrobenzoic acid typically involves:

  • Nitration of Benzoic Acid: Starting from benzoic acid, nitration with a mixture of nitric and sulfuric acids introduces the nitro group.
  • Fluorination: Subsequent fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or by using fluorine gas under controlled conditions to introduce trifluoromethyl groups at positions 2 and 3 of the aromatic ring.

These methods require careful control of reaction conditions to ensure selectivity and yield.

2,3,5-Trifluoro-4-nitrobenzoic acid finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients due to its unique electronic properties.
  • Agricultural Chemicals: The compound may be used in the formulation of agrochemicals for pest control or plant growth regulation.
  • Material Science: Its fluorinated nature makes it suitable for developing materials with specific thermal and chemical resistance properties .

Interaction studies involving 2,3,5-Trifluoro-4-nitrobenzoic acid focus on its potential effects on biological systems. These studies often evaluate:

  • Binding Affinity: Investigating how well the compound binds to various biological targets such as enzymes or receptors.
  • Synergistic Effects: Exploring how this compound interacts with other drugs or chemicals to enhance or inhibit their effects.

Such studies are crucial for understanding its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 2,3,5-Trifluoro-4-nitrobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,5-Difluoro-4-nitrobenzoic acid116465-48-60.90
2,6-Difluoro-3-nitrobenzoic acid83141-10-00.88
Methyl 2,4-difluoro-5-nitrobenzoate125568-71-00.87
4-Nitro-3-(trifluoromethyl)benzoic acid16217753Varies

Uniqueness

The uniqueness of 2,3,5-Trifluoro-4-nitrobenzoic acid lies in its trifluoromethyl substitutions which significantly alter its chemical reactivity and biological activity compared to other nitrobenzoic acids. The specific arrangement of functional groups allows for distinct interactions in both chemical synthesis and biological environments.

XLogP3

1.6

Dates

Last modified: 08-20-2023

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